3-(4-Methoxyphenoxy)propanol

Description

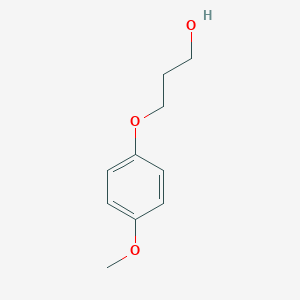

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPCMSDCGYUKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307324 | |

| Record name | 3-(4-Methoxyphenoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118943-21-8 | |

| Record name | 3-(4-Methoxyphenoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenoxy)propanol

Introduction

3-(4-Methoxyphenoxy)propanol is an organic compound characterized by a methoxy-substituted phenoxy group linked to a propanol chain. As a member of the glycol ether and aromatic alcohol families, its physicochemical properties are of significant interest to researchers in drug development, materials science, and specialty chemicals. Understanding these fundamental characteristics is paramount for predicting its behavior in various systems, designing relevant applications, ensuring purity, and establishing safe handling protocols. This guide provides an in-depth analysis of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and offers insights grounded in established scientific principles.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the foundation of all scientific investigation. This compound is defined by its unique molecular structure and associated identifiers.

-

Chemical Name: 3-(4-methoxyphenoxy)propan-1-ol[1]

-

CAS Number: 118943-21-8[1]

-

Molecular Formula: C₁₀H₁₄O₃[1]

-

Molecular Weight: 182.22 g/mol [1]

-

Synonyms: 3-(4-Methoxyphenoxy)-1-propanol, 3-(p-methoxyphenyl)propan-1-ol[1]

-

Structure:

-

SMILES: COc1ccc(OCCCO)cc1

-

InChI Key: WMPCMSDCGYUKGU-UHFFFAOYSA-N

-

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior and suitability for specific applications. The data presented below has been aggregated from verified chemical databases.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 301.4°C at 760 mmHg | [1] |

| Density | 1.084 g/cm³ | [1] |

| Flash Point | 136.1°C | [1] |

| Refractive Index | 1.512 | [1] |

| Vapor Pressure | 0.000469 mmHg at 25°C | [1] |

Computationally Predicted Properties

In addition to experimentally determined values, computational models provide valuable insights into a molecule's behavior, particularly in biological systems. These predictions are essential in early-stage drug discovery and toxicological assessments.

| Property | Value | Significance | Source(s) |

| XLogP3 | 1.5 | Predicts lipophilicity and membrane permeability. A value in this range suggests moderate lipophilicity. | [1] |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | [1] |

| Hydrogen Bond Donor Count | 1 | Influences solubility and binding interactions. | [1] |

| Hydrogen Bond Acceptor Count | 3 | Influences solubility and binding interactions. | [1] |

| Rotatable Bond Count | 5 | Relates to the conformational flexibility of the molecule. | [1] |

Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data relies on robust and validated experimental protocols. As a self-validating system, each protocol must be executed with precision to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. Pure crystalline compounds exhibit a sharp melting range of 1-2°C, whereas impurities typically depress and broaden this range.[2] The capillary method is the most common and reliable technique for this determination.[3]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[4]

-

Finely powder a small amount of the solid.

-

Obtain a glass capillary tube (sealed at one end) and jab the open end into the powdered sample.[4]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing and prevent shrinking during heating, drop the capillary tube, sealed-end down, several times through a long, narrow glass tube.[4]

-

The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[4]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Insert the packed capillary tube into a slot in the heating block of the melting point apparatus.[2]

-

Set the initial heating rate to be rapid to find an approximate melting point.

-

-

Measurement:

-

For an accurate measurement, prepare a new sample and set the starting temperature to about 15-20°C below the approximate melting point found.[4]

-

Heat the sample at a slow rate, approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample volumes, the Thiele tube or micro boiling point method is highly effective and minimizes waste.[7]

Protocol: Micro Boiling Point Determination

-

Sample Preparation:

-

Place 0.5-1.0 mL of liquid this compound (if melted) into a small test tube (e.g., a Durham tube).

-

Take a capillary tube and seal one end in a flame.

-

Place the capillary tube into the test tube with the open end down.[7]

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7][8]

-

Clamp the thermometer and assemble it into a Thiele tube or an oil bath, ensuring the heat-transfer medium (mineral oil) is at the appropriate level.[7] The rubber band should remain above the oil level to prevent degradation.[6]

-

-

Measurement:

-

Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[6][9] This indicates that the liquid's vapor pressure has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubble stream will slow down and eventually stop. The exact moment the last bubble exits and the liquid is drawn back into the capillary tube is the point where the external pressure equals the liquid's vapor pressure.[7]

-

Record the temperature at this precise moment. This is the boiling point.

-

It is critical to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[5]

-

Caption: Workflow for Micro Boiling Point Determination.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property used for substance identification and process calculations.[10][11] A precise method involves using a volumetric flask or pycnometer with an analytical balance.

Protocol: Density Measurement by Volumetric Flask

-

Preparation:

-

Select a clean and completely dry volumetric flask (e.g., 10 mL or 25 mL).

-

Place the empty flask on a tared analytical balance and record its mass (m_flask).[12]

-

-

Measurement:

-

Carefully fill the flask with liquid this compound exactly to the calibration mark. Use a Pasteur pipette to add the final amount to ensure the bottom of the meniscus is perfectly on the line.[12]

-

Record the precise volume (V_flask).

-

Weigh the filled flask and record its mass (m_total).[12]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

-

Calculation:

Caption: Workflow for Density Measurement using a Volumetric Flask.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[14] The equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a liquid.[15]

Protocol: Equilibrium Shake-Flask Solubility

-

Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a sealed container (e.g., a centrifuge tube or glass vial).[14] The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature shaker or water bath. Temperature control is critical as solubility is highly temperature-dependent.[15] For biopharmaceutical applications, this is often 37 ± 1 °C.[16]

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[14] Preliminary tests can establish the minimum time required to achieve a stable concentration.[16]

-

-

Phase Separation:

-

Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions. A minimum of three replicate experiments is recommended for statistical validity.[16]

-

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Safety and Handling

Based on available safety data, this compound is classified as a combustible solid.

-

GHS Classification: While a full GHS classification is not consistently available, related compounds suggest potential for skin and eye irritation.[18][19]

-

WGK (Water Hazard Class) Germany: 3 - severely hazardous to water.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. For handling the solid powder, a dust mask or N95-type respirator may be appropriate.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area.[19]

Conclusion

The physicochemical properties of this compound define its identity and potential utility. With a high boiling point, moderate predicted lipophilicity, and status as a combustible solid, its handling and application require careful consideration of these parameters. The experimental protocols detailed herein provide a validated framework for researchers to independently verify these properties, ensuring data integrity and reproducibility. This comprehensive understanding is the cornerstone of effective research, development, and application in any scientific discipline.

References

- Guidechem. (n.d.). 3-(4-methoxyphenyl)-1-propanol 5406-18-8.

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2015). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

- Flinn Scientific. (n.d.). Density Measurement Experiment.

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)-1-propanol 99 | 5406-18-8.

-

Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- DaNa. (2016). Procedure for solubility testing of NM suspension.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607. Retrieved from [Link]

-

lookchem.com. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]

- Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery.

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol, 5406-18-8. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chymist.com [chymist.com]

- 10. calnesis.com [calnesis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Determining the Density of a Solid and Liquid [jove.com]

- 13. batman.edu.tr [batman.edu.tr]

- 14. materialneutral.info [materialneutral.info]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. nanopartikel.info [nanopartikel.info]

- 18. angenechemical.com [angenechemical.com]

- 19. aksci.com [aksci.com]

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propanol (CAS: 118943-21-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

As a Senior Application Scientist, it is not uncommon to encounter chemical entities that, despite their intriguing structures, reside in the quieter corners of scientific literature. 3-(4-Methoxyphenoxy)propanol is one such molecule. While its direct applications and biological activities are not extensively documented, its structure—a nexus of a methoxyphenol moiety and a propanol chain—hints at a rich potential in fields ranging from materials science to medicinal chemistry. This guide is structured to provide a comprehensive understanding of this compound, grounded in established chemical principles and informed by data from closely related analogues. We will delve into its physicochemical properties, plausible synthetic routes, and potential applications, always maintaining a clear distinction between established data and scientifically informed extrapolation.

Core Molecular Identity and Physicochemical Properties

This compound is a chemical compound with the CAS number 118943-21-8.[1][2] Structurally, it is an ether and an alcohol, featuring a propanol group linked to a p-methoxyphenol ring via an ether bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118943-21-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Assay Purity | ≥98% | [1] |

| InChI | 1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3 | [1] |

| SMILES | COc1ccc(OCCCO)cc1 | [1] |

Synthesis Strategies: A Chemist's Perspective

While specific literature detailing the synthesis of this compound is scarce, its structure suggests a straightforward and logical synthetic approach based on the well-established Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most probable and industrially scalable synthesis would involve the reaction of 4-methoxyphenol with a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) in the presence of a base.

Caption: Potential chemical transformations of this compound.

Safety and Handling

According to available safety data, this compound is classified as a combustible solid. S[1]tandard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. I[1]n case of handling fine powders, a NIOSH-approved respirator may be necessary to avoid inhalation.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

-

Toxicology: Detailed toxicological data for this specific compound is not available. As with any chemical with limited toxicological information, it should be handled with care, and exposure should be minimized.

Conclusion and Future Outlook

This compound (CAS: 118943-21-8) represents a chemical entity with untapped potential. While direct research on this compound is limited, its structural features and the known activities of related molecules suggest that it could be a valuable tool for chemists in both academic and industrial research. The logical and scalable synthetic route, coupled with its potential for derivatization, makes it an attractive building block for the creation of novel molecules with interesting biological or material properties. Further investigation into the biological activity of this compound and its derivatives is warranted and could open up new avenues in drug discovery and development.

References

- Google Patents. (2000). US6100433A - Process for preparing 3-methoxy-1-propanol.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The ipso-hydroxylation of arylboronic acids using a water extract of rice straw ash (WERSA) as a green catalyst. Retrieved from [Link]

-

Nugnes, R., Orlo, E., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methoxybenzene propanol. Retrieved from [Link]

- Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenoxy)propanol

This guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Methoxyphenoxy)propanol, a molecule of interest to researchers in drug development and materials science. This document is intended for professionals who require a deep understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS No. 118943-21-8) is a chemical compound with the molecular formula C10H14O3.[1][2] Its structure, featuring a methoxy-substituted aromatic ring linked to a propanol chain via an ether bond, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior in various applications. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectroscopic data. The molecule can be divided into three main regions: the p-substituted aromatic ring, the aliphatic ether linkage, and the primary alcohol terminus. Each of these regions will give rise to characteristic signals in the different spectroscopic techniques employed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanol chain.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard pulse program would be used with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | d | 2H | Ar-H (ortho to -O) |

| ~6.8-7.0 | d | 2H | Ar-H (meta to -O) |

| ~4.0 | t | 2H | -O-CH₂- |

| ~3.8 | t | 2H | -CH₂-OH |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.0 | p | 2H | -CH₂-CH₂-CH₂- |

| Variable | s (broad) | 1H | -OH |

The aromatic protons are expected to appear as two doublets due to the symmetry of the para-substituted ring. The methylene protons adjacent to the oxygen atoms will be deshielded and appear further downfield than the central methylene group. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

The sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (ppm) | Assignment |

| ~154 | Ar-C (para to -O) |

| ~151 | Ar-C (ipso to -O) |

| ~115 | Ar-C (meta to -O) |

| ~114 | Ar-C (ortho to -O) |

| ~68 | -O-CH₂- |

| ~60 | -CH₂-OH |

| ~55 | -OCH₃ |

| ~30 | -CH₂-CH₂-CH₂- |

The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methoxy and ether oxygen atoms. The carbons directly attached to oxygen atoms (-O-CH₂- and -CH₂-OH) are significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The IR spectrum can be obtained using a neat sample as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1610, ~1500 | Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (aryl ether, asymmetric) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

The broad O-H stretching band is a characteristic feature of alcohols. The strong C-O stretching bands confirm the presence of both the ether linkage and the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which will cause fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show the protonated molecular ion.

Predicted Mass Spectrum Data and Interpretation (EI):

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₃H₆O]⁺ |

| 109 | [C₇H₉O]⁺ |

| 77 | [C₆H₅]⁺ |

The molecular ion peak at m/z 182 would confirm the molecular weight of the compound. The fragmentation pattern would be dictated by the cleavage of the ether and alcohol functionalities.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, based on established principles and predictive models, provides a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's structure. Researchers and scientists can use this guide as a reference for their own analytical work involving this compound.

References

Sources

A Comprehensive Technical Guide to the Molecular Structure and Conformation of 3-(4-Methoxyphenoxy)propanol

Abstract

This technical guide provides an in-depth analysis of 3-(4-Methoxyphenoxy)propanol (CAS No: 118943-21-8), a bifunctional organic molecule featuring a methoxyphenyl group and a primary alcohol, linked by an ether bond. As a versatile chemical intermediate, understanding its precise three-dimensional structure and conformational preferences is paramount for its application in targeted synthesis, particularly in the fields of pharmaceutical and materials science. This document elucidates the molecule's structural architecture through a predictive examination of its spectroscopic signatures (NMR, IR, MS) and delves into its complex conformational landscape governed by multiple rotatable bonds. We present standardized, field-proven protocols for both computational and experimental analysis, offering researchers a robust framework for validating and exploring the molecule's stereochemical properties.

Introduction and Physicochemical Properties

This compound is a member of the glycol ether family, characterized by the presence of both an ether and an alcohol functional group. This dual functionality imparts a unique set of properties, including the ability to act as a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ether and hydroxyl oxygens), influencing its solubility, reactivity, and intermolecular interactions. Its core structure, comprising an aromatic ring and a flexible aliphatic chain, makes it a valuable building block for introducing the methoxyphenoxy moiety into larger, more complex molecular architectures. The applications of structurally similar compounds as intermediates in the synthesis of biologically active molecules, such as 1,4-benzothiazepine derivatives, highlight the importance of understanding the steric and electronic properties of this scaffold.[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 118943-21-8 | [3] |

| Molecular Formula | C₁₀H₁₄O₃ | [3] |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Solid | |

| Boiling Point | 301.4°C at 760 mmHg | [3] |

| Density | 1.084 g/cm³ | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 5 | [3] |

Elucidation of the Molecular Structure

Confirming the covalent framework of this compound is a foundational step that relies on a synergistic combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous validation of its identity.

Predictive Spectroscopic Analysis

The following sections describe the expected spectroscopic signatures for this compound. This predictive approach serves as a benchmark for researchers aiming to verify the structure of a synthesized or procured sample.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals, plus a variable signal for the hydroxyl proton:

-

Aromatic Protons (6.8-7.0 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The symmetry of the substitution pattern results in two sets of chemically equivalent protons.

-

Methylene Protons adjacent to Ether Oxygen (-O-C H₂-, ~4.0-4.2 ppm): These protons are deshielded by the adjacent electronegative oxygen atom of the ether linkage, resulting in a downfield shift. They will appear as a triplet, being split by the adjacent methylene group.

-

Methoxy Protons (-OC H₃, ~3.8 ppm): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Terminal Methylene Protons (-C H₂-OH, ~3.6-3.8 ppm): These protons are deshielded by the terminal hydroxyl group and will appear as a triplet, split by the central methylene group.

-

Central Methylene Protons (-CH₂-C H₂-CH₂-, ~1.9-2.1 ppm): This central group is coupled to two different methylene groups. The signal is expected to be a multiplet, likely a quintet or a triplet of triplets.

-

Hydroxyl Proton (-O H, variable): The chemical shift of this proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

2.1.2 ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals, reflecting the molecule's symmetry:

-

Aromatic Carbons (114-160 ppm): Four signals are expected for the six aromatic carbons. Two will be quaternary (C-O and C-OCH₃), and two will be CH carbons. The carbon bearing the methoxy group will be the most downfield.

-

Aliphatic Carbons (60-70 ppm): Three distinct signals for the propyl chain carbons are predicted. The carbons directly attached to the oxygens (C-OAr and C-OH) will be the most downfield in this region.

-

Methoxy Carbon (-O CH₃, ~55 ppm): A single signal for the methoxy carbon.

2.1.3 Infrared (IR) Spectroscopy

Key vibrational modes in the IR spectrum will confirm the presence of the principal functional groups:

-

O-H Stretch (Broad, ~3200-3600 cm⁻¹): A strong, broad absorption characteristic of the hydrogen-bonded alcohol.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch (~2850-3000 cm⁻¹): Medium-to-strong peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch (~1500-1600 cm⁻¹): Multiple sharp absorptions of variable intensity.

-

C-O Stretch (Ether & Alcohol, ~1000-1250 cm⁻¹): Strong, characteristic absorptions. The aryl-alkyl ether stretch will be distinct from the primary alcohol C-O stretch.

2.1.4 Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. Key fragmentation patterns would arise from the cleavage of the ether bond and the propanol side chain, providing further structural confirmation.

Standard Workflow for Structural Verification

The logical flow for confirming the structure of a sample purported to be this compound is a self-validating process where each step builds upon the last.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conformational Analysis

While spectroscopy confirms the covalent bonding, the molecule's functionality is ultimately dictated by its three-dimensional shape. The presence of five rotatable single bonds in this compound gives rise to a complex conformational landscape.[3]

Defining the Conformational Space

Conformation refers to the different spatial arrangements of atoms that result from rotation about single bonds.[4] The stability of each conformer is determined by a balance of torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions). The key dihedral angles that define the shape of this compound are:

-

τ₁: C(ar)-C(ar)-O-C₁

-

τ₂: C(ar)-O-C₁-C₂

-

τ₃: O-C₁-C₂-C₃

-

τ₄: C₁-C₂-C₃-O

-

τ₅: C₂-C₃-O-H

The most significant contributions to the overall shape arise from rotations around the C-C bonds of the propyl chain (τ₃ and τ₄), which can adopt low-energy anti (180°) and gauche (±60°) arrangements.

Potential Low-Energy Conformers

The interplay of rotations around τ₃ and τ₄ leads to several potential low-energy states. Furthermore, a crucial interaction is the potential for intramolecular hydrogen bonding between the terminal hydroxyl proton and one of the ether oxygen atoms (either the phenoxy or methoxy oxygen). This interaction could create a pseudo-cyclic structure, significantly stabilizing specific gauche conformations that would otherwise be higher in energy.

Caption: Relationship between potential conformational states.

Methodologies for Conformational Study

To rigorously investigate this conformational landscape, a combination of computational modeling and experimental techniques is required.

Protocol 1: Computational Conformational Search (DFT)

-

Objective: To identify all low-energy conformers and determine their relative stabilities and geometric parameters.

-

Causality: Density Functional Theory (DFT) provides a good balance between computational cost and accuracy for molecules of this size, reliably predicting geometries and relative energies.

-

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic search by rotating all key dihedral angles (τ₁-τ₅). A molecular mechanics force field (e.g., MMFF94) is efficient for an initial broad search to identify candidate structures.

-

DFT Optimization: Take the unique low-energy conformers from the initial search (e.g., all structures within 10 kcal/mol of the minimum) and perform full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (Gibbs free energy).

-

Analysis: Rank the conformers by their relative Gibbs free energies to determine the Boltzmann population of each at a given temperature. Analyze key geometric features, such as the presence of intramolecular hydrogen bonds.

-

Protocol 2: Variable-Temperature (VT) NMR Spectroscopy

-

Objective: To experimentally probe the dynamics of conformational exchange.

-

Causality: If the energy barrier between two or more conformers is in the range of ~5-25 kcal/mol, their interconversion may be slow enough on the NMR timescale at low temperatures to be observed.

-

Methodology:

-

Solvent Selection: Choose a solvent with a low freezing point that can dissolve the compound (e.g., deuterated acetone (d₆-acetone) or deuterated methanol (CD₃OD)).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. The observed spectrum will be a population-weighted average of all rapidly interconverting conformers.

-

Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in discrete steps (e.g., 10 K increments). Acquire a spectrum at each temperature.

-

Data Analysis: Observe changes in the spectra. As the temperature decreases, peak broadening may occur, followed by decoalescence, where the single averaged peak splits into multiple distinct peaks representing the individual conformers.

-

Eyring Analysis: The coalescence temperature can be used with the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interchange, providing critical experimental validation for the computational results.

-

Conclusion

This compound possesses a well-defined covalent structure that can be unambiguously confirmed through a standard suite of spectroscopic techniques. Its true chemical behavior, however, is governed by a nuanced and dynamic conformational equilibrium. The flexible propanol linker allows the molecule to adopt multiple low-energy shapes, with intramolecular hydrogen bonding likely playing a critical role in stabilizing a compact, pseudo-cyclic conformer. A combined approach, leveraging the predictive power of computational chemistry and the empirical evidence from experimental methods like VT-NMR, is essential for a complete understanding. This guide provides the foundational knowledge and methodological framework for researchers to confidently characterize and utilize this versatile chemical intermediate in advanced scientific applications.

References

-

PubChem. 3-(4-Methoxyphenyl)-1-propanol. [Link]

-

The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol. [Link]

-

PubChem. 3-(4-Methoxyphenyl)propanal. [Link]

-

arXiv. Conformational composition of propanol in gaseous state and in matrix isolation. [Link]

-

University of Calgary. Chapter 3: Alkanes and Cycloalkanes: Conformations and cis-trans Stereoisomers. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenoxy)propanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Methoxyphenoxy)propanol, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed predicted solubility profile based on the analysis of structurally analogous compounds. Furthermore, a robust, step-by-step experimental protocol for determining the precise solubility of this compound in common organic solvents is provided to empower researchers in their laboratory work. The underlying physicochemical principles governing the solubility of this molecule are also discussed, offering a theoretical framework for understanding its behavior in different solvent systems. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the solubility properties of this compound for process development, formulation, and quality control.

Introduction to this compound

This compound is an organic compound characterized by the presence of a methoxy-substituted phenyl ring, an ether linkage, and a primary alcohol functional group. Its chemical structure confers a unique combination of polarity and hydrogen bonding capabilities, which are the primary determinants of its solubility in various solvents. Understanding the solubility of this compound is paramount for its effective use in a multitude of applications, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The choice of an appropriate solvent is critical for reaction kinetics, purification processes, and the formulation of final products.

Predicted Solubility Profile of this compound

Due to the limited availability of direct quantitative solubility data for this compound in the scientific literature, a predicted solubility profile has been constructed based on the known solubility of structurally similar compounds. This predictive approach, grounded in the principle of "like dissolves like," provides a reliable estimation for laboratory applications. The prediction is primarily based on the analysis of 4-methoxyphenol and 1-phenoxy-2-propanol.

Basis for Prediction:

-

4-Methoxyphenol: This compound shares the methoxyphenyl group with our target molecule. It is reported to be soluble in a range of organic solvents including benzene, carbon tetrachloride, ethanol, ether, acetone, and ethyl acetate, with limited solubility in water.[1][2][3][4] The presence of the polar hydroxyl group and the phenyl ring allows for interactions with both polar and non-polar solvents.

-

1-Phenoxy-2-propanol: This molecule is structurally very similar, featuring a phenoxy group and a propanol chain. It is described as having excellent solubility in water, alcohol, and numerous other organic solvents.[5][6][7]

Given that this compound combines the key structural features of both these analogous compounds, it is predicted to exhibit broad solubility in a variety of common organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the ether linkage and the aromatic ring contribute to its solubility in both polar aprotic and non-polar solvents.

Predicted Solubility Table:

| Organic Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Highly Soluble / Miscible | Capable of hydrogen bonding with the hydroxyl group of the solute. |

| Ethanol | Polar Protic | Highly Soluble / Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Isopropanol | Polar Protic | Soluble | Good solubility is expected due to hydrogen bonding, though slightly lower than methanol and ethanol due to increased steric hindrance. |

| Acetone | Polar Aprotic | Highly Soluble | The polar carbonyl group can interact with the polar regions of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good solubility is anticipated due to dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Soluble | The polar nitrile group should facilitate dissolution. |

| Dichloromethane | Halogenated | Soluble | Expected to be a good solvent due to its ability to engage in dipole-dipole interactions. |

| Chloroform | Halogenated | Soluble | Similar to dichloromethane, it should effectively solvate the molecule. |

| Toluene | Aromatic | Moderately Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. |

| Hexane | Non-polar | Sparingly Soluble | Limited solubility is expected due to the significant difference in polarity. |

| Diethyl Ether | Ether | Soluble | The ether linkage in both solvent and solute should promote miscibility. |

| Water | Polar Protic | Sparingly Soluble | The presence of the hydrophobic methoxyphenyl group is likely to limit solubility in water despite the presence of a hydroxyl group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze both the filtered sample and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Physicochemical Principles of Solubility

The solubility of this compound is governed by its molecular structure and the intermolecular forces it can establish with solvent molecules.

-

Polarity: The molecule possesses both polar (hydroxyl and ether groups) and non-polar (phenyl ring and hydrocarbon chain) regions, making it amphiphilic to some extent. This dual nature allows it to interact favorably with a wide range of solvents.

-

Hydrogen Bonding: The primary alcohol group is a strong hydrogen bond donor and acceptor. This is the dominant factor for its high solubility in polar protic solvents like alcohols.

-

Dipole-Dipole Interactions: The ether linkage and the overall molecular asymmetry create a permanent dipole moment, enabling interactions with polar aprotic solvents.

-

Van der Waals Forces: The phenyl ring and the alkyl chain contribute to London dispersion forces, which are the primary mode of interaction with non-polar solvents. The π-π stacking interactions between the aromatic rings of the solute and aromatic solvents also play a role.

The interplay of these forces determines the extent to which this compound will dissolve in a particular solvent. A solvent that can offer a combination of these interactions will likely be a good solvent for this compound.

Conclusion

References

-

PubChem. 4-Methoxyphenol. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 4-Methoxyphenol. [Link]

-

Ataman Kimya. 4-METHOXYPHENOL. [Link]

-

Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

-

Texcom. Phenoxy Propanol: Properties, Applications, and Industry Insights. [Link]

-

Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nat Commun11 , 5753 (2020). [Link]

-

ResearchGate. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. Physics-Based Solubility Prediction for Organic Molecules. [Link]

Sources

- 1. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methoxyphenol, 98+% | Fisher Scientific [fishersci.ca]

- 4. 4-Methoxyphenol CAS#: 150-76-5 [m.chemicalbook.com]

- 5. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4 [minglangchem.com]

- 6. Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4 [minglangchem.com]

- 7. matangiindustries.com [matangiindustries.com]

A Methodological and Predictive Analysis of the Thermal Stability and Decomposition of 3-(4-Methoxyphenoxy)propanol

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 3-(4-Methoxyphenoxy)propanol (CAS: 118943-21-8).[1][2] While this molecule holds potential as an intermediate in pharmaceutical synthesis and specialty chemical manufacturing, a thorough understanding of its behavior at elevated temperatures is paramount for ensuring process safety, defining storage conditions, and maintaining product integrity. This document outlines a dual approach: first, a theoretical assessment of the molecule's structural liabilities to predict decomposition pathways and products; and second, a detailed set of self-validating experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to empirically determine its stability profile. This guide is intended for researchers, process chemists, and drug development professionals who require a robust methodology for thermal hazard assessment of novel organic molecules.

Introduction: The Imperative for Thermal Stability Profiling

This compound is an organic molecule characterized by an aromatic ether linkage and a primary alcohol functional group.[2] Its structure suggests utility as a versatile building block. However, the presence of the ether bond, in particular, necessitates a rigorous evaluation of its thermal stability. Ether linkages can be susceptible to cleavage at elevated temperatures, a process that can lead to runaway reactions, pressure buildup in closed systems, and the generation of potentially hazardous or reactive byproducts.

For drug development professionals, understanding the thermal decomposition profile is a non-negotiable aspect of risk assessment. It informs decisions on drying temperatures for active pharmaceutical ingredients (APIs), excipient compatibility, and maximum processing temperatures during formulation. For process chemists, this data is critical for designing safe and efficient synthetic routes, preventing yield loss, and ensuring that purification steps like distillation are conducted well below the onset of decomposition.

This guide provides the scientific rationale and actionable protocols to construct a complete thermal stability profile for this compound, establishing a foundation for its safe and effective implementation in research and manufacturing.

Theoretical Assessment and Predicted Decomposition Pathways

Before undertaking empirical testing, an analysis of the molecular structure provides critical insights into the most probable decomposition mechanisms. The stability of a molecule is dictated by its weakest bonds.

Molecular Structure and Bond Liability

The structure of this compound contains several key bonds of varying energies. The most likely points of initial cleavage under thermal stress are:

-

The Aryl C-O Ether Bond: The bond between the phenoxy oxygen and the propanol chain (Ar-O–CH₂) is often the most thermally labile site in such molecules.

-

The Alkyl C-O Ether Bond: The bond between the propanol chain and the ether oxygen (ArO–CH₂–) is another potential cleavage point.

-

The C-C Bonds of the Propanol Chain: These bonds have higher dissociation energies than the C-O ether bonds and are less likely to be the primary point of fragmentation but can cleave at higher temperatures.

Based on established principles of thermal degradation of aromatic ethers and alcohols, homolytic cleavage of the aryl C-O bond is the most probable initiating event.[3]

Predicted Decomposition Pathway

In an inert atmosphere, the thermal decomposition is predicted to initiate via the cleavage of the phenoxy-propane ether linkage. This would generate a 4-methoxyphenoxy radical and a 3-hydroxypropyl radical. These highly reactive intermediates would then undergo further reactions, such as hydrogen abstraction or fragmentation, to form stable, volatile products.

The primary predicted decomposition products are:

-

4-Methoxyphenol: Formed by hydrogen abstraction by the 4-methoxyphenoxy radical.

-

Propanal or Acetone: Resulting from rearrangement and fragmentation of the 3-hydroxypropyl radical.

-

Propene: From the dehydration of the propanol moiety.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): At higher temperatures or in the presence of oxygen, further degradation to smaller gaseous molecules will occur.

The following diagram illustrates this predicted primary decomposition pathway.

Caption: Predicted primary decomposition pathway for this compound.

Experimental Verification: A Tripartite Approach

To empirically determine the thermal stability, a multi-technique approach is essential. TGA provides quantitative data on mass loss, DSC provides calorimetric data on the energy of decomposition, and Py-GC-MS identifies the specific decomposition products.

Overall Experimental Workflow

The logical flow of analysis ensures that each experiment builds upon the last, providing a comprehensive and self-validating data package.

Caption: Integrated workflow for thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere Selection: Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

-

Causality: An inert atmosphere is crucial to isolate thermal decomposition events from oxidative (combustion) processes, providing a more accurate measure of the molecule's intrinsic stability.[4]

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift the decomposition temperature to artificially high values.

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins, often calculated using the tangent method on the primary mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions (melting, crystallization) and characterize the decomposition process as endothermic or exothermic. An exothermic decomposition is a significant safety red flag.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Causality: Hermetic sealing prevents mass loss due to simple evaporation prior to decomposition, ensuring that any observed thermal events are true transitions or reactions.

-

-

Atmosphere: Maintain an inert nitrogen purge at 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 350°C at 10°C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

-

Identify the melting point (Tₘ) as the peak of the endotherm.

-

Identify any sharp, irreversible exothermic peaks following the melt. The onset of this exotherm is another critical measure of the decomposition temperature. The area under this peak corresponds to the enthalpy of decomposition (ΔHₔ).

-

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products generated during thermal decomposition, confirming or refuting the predicted pathway.[6]

Methodology:

-

System Setup: Interface a pyrolysis unit with a GC-MS system.

-

Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis tube.

-

Double-Shot Analysis:

-

Shot 1 (Thermal Desorption): Heat the sample to a temperature below the decomposition onset (e.g., 150°C) and hold for 60 seconds. The evolved gases are sent to the GC-MS.

-

Shot 2 (Pyrolysis): Rapidly heat the same sample to a temperature well into the decomposition range observed by TGA (e.g., 300°C) and hold for 20 seconds. The resulting pyrolyzates are analyzed by the GC-MS.

-

Causality: Rapid heating ("flash pyrolysis") minimizes secondary reactions, providing a cleaner chromatogram that is more representative of the primary decomposition fragments.[7]

-

-

-

GC-MS Conditions:

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Analysis: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the chromatographic peaks in the pyrolysis run (Shot 2) by comparing their mass spectra to a reference library (e.g., NIST). Compare this to the chromatogram from Shot 1 to exclude pre-existing impurities.

Predictive Data and Integrated Stability Profile

While specific experimental data for this compound is not available in the public domain, we can generate a predictive data summary based on its structure and data from analogous compounds like 3-Phenoxy-1-propanol.[3]

Table 1: Predicted Thermal Analysis Data Summary

| Parameter | Analytical Method | Predicted Value | Interpretation & Significance |

|---|---|---|---|

| Melting Point (Tₘ) | DSC | 70 - 80 °C | Endothermic event; defines the solid-to-liquid phase transition. |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA (10°C/min, N₂) | ~200 - 220 °C | The temperature at which significant mass loss begins. Defines the upper limit for long-term thermal stability. |

| Decomposition Event | DSC (10°C/min, N₂) | Sharp Exotherm | The decomposition is likely energetically favorable and releases heat, indicating a potential thermal hazard. |

| Primary Decomposition Products | Py-GC-MS | 4-Methoxyphenol, Propanal, Propene | Confirms cleavage of the ether linkage as the primary decomposition pathway. |

Integrated Stability Profile & Risk Mitigation

-

Thermal Stability: this compound is predicted to be a combustible solid, stable up to approximately 200°C in an inert atmosphere.

-

Hazard Identification: The primary thermal hazard is a rapid, exothermic decomposition above its stability threshold. This can lead to thermal runaway in a large-scale or adiabatic setting.

-

Safe Handling Recommendations:

-

Storage: Store in a cool, well-ventilated area away from sources of ignition.

-

Processing: All processing steps involving heat (e.g., drying, melting, distillation) should be maintained at a temperature significantly below the measured Tₒₙₛₑₜ. A safety margin of at least 50-75°C is recommended. For this compound, a maximum processing temperature of 150°C should be considered a conservative upper limit pending specific experimental results.

-

Atmosphere: When heating, the use of an inert atmosphere (e.g., nitrogen) is strongly advised to prevent oxidative decomposition, which may occur at lower temperatures.

-

Conclusion

This guide establishes a robust, scientifically-grounded methodology for assessing the thermal stability of this compound. Through a combination of theoretical prediction and a tripartite experimental approach (TGA, DSC, Py-GC-MS), a comprehensive stability profile can be developed. The predictive analysis suggests that the molecule's stability is governed by the cleavage of its aryl ether bond, with an onset of decomposition anticipated around 200-220°C. The exothermic nature of this decomposition underscores the necessity of strict temperature controls during its handling and use in any chemical process. Adherence to the detailed protocols within this guide will enable researchers and developers to generate the critical data needed to ensure the safe and effective application of this compound.

References

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of pyrolysis temperature on the aromatic yields from Py-GC/MS. Retrieved from [Link]

-

Cardenas, M., et al. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Plato, C., & Glasgow, A. R. (1971). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 43(7), 890–890. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Introductory Handbook Volume 5 Evolved Gas Analysis. Retrieved from [Link]

-

MDPI. (2023). Bio-Based Viscoelastic Polyurethane Foams: Functional Behavior Across Application Temperatures. Retrieved from [Link]

-

Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methoxybenzene propanol. Retrieved from [Link]

-

Allen Institute. (n.d.). Alcohol and Ether- Properties, Structure and Important Chemical Reactions. Retrieved from [Link]

-

TSFX. (n.d.). Alcohols, Ethers, and Thiols. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenoxy)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 98 118943-21-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploration of Novel Derivatives of 3-(4-Methoxyphenoxy)propanol for Pharmaceutical Research

Abstract

The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of β-adrenergic receptor antagonists. The core molecule, 3-(4-methoxyphenoxy)propanol, presents a versatile platform for the generation of novel derivatives with the potential for a wide spectrum of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the synthesis and biological evaluation of new chemical entities derived from this core structure. We will delve into rational design strategies, detailed synthetic methodologies, and a hierarchical screening cascade to identify promising lead compounds with potential therapeutic applications in cardiovascular disease, infectious diseases, and inflammatory disorders.

Introduction: The Enduring Potential of the Aryloxypropanolamine Scaffold

The aryloxypropanolamine moiety is a privileged scaffold in drug discovery, famously embodied by the class of drugs known as "beta-blockers."[1] These compounds have revolutionized the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. The general structure consists of an aromatic or heteroaromatic ring linked through an ether oxygen to a propanolamine side chain.[2] The nature of the aromatic ring and the substituent on the amine are critical determinants of the pharmacological activity.[1]

Our focus, this compound, provides a readily accessible starting point for chemical exploration. The methoxy group on the phenyl ring and the primary alcohol offer key handles for synthetic modification, allowing for the systematic exploration of the chemical space around this core. While the β-adrenergic blocking activity of this class is well-established, recent studies have hinted at the untapped potential of aryloxypropanolamine derivatives in other therapeutic areas, including antimicrobial and anti-inflammatory applications.[2][3][4] This guide will provide a roadmap for the rational design, synthesis, and evaluation of a focused library of this compound derivatives to uncover novel biological activities.

Strategic Pathways for Derivative Synthesis

The synthetic strategy for generating a library of derivatives from this compound is centered on two key points of diversification: modification of the terminal hydroxyl group and derivatization of the aromatic ring. A systematic approach will allow for the exploration of structure-activity relationships (SAR).

Core Synthesis: Preparation of the Key Intermediate

The foundational step is the synthesis of the epoxide intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane. This is typically achieved via a Williamson ether synthesis, a robust and well-documented method.[5][6]

Experimental Protocol: Williamson Ether Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane

-

To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) at room temperature.[7]

-

Stir the mixture for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[7]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-methoxyphenoxy)-2,3-epoxypropane.

Diversification Strategy 1: Amine Ring-Opening of the Epoxide

The primary route to a diverse library of aryloxypropanolamines involves the ring-opening of the synthesized epoxide with a variety of primary and secondary amines. This reaction is typically regioselective, with the amine attacking the less sterically hindered terminal carbon of the epoxide.[8]

Experimental Protocol: Synthesis of Aryloxypropanolamine Derivatives

-

Dissolve the purified 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the nucleophilicity of the amine.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography. If the product is a base, it can be converted to a hydrochloride salt for improved handling and stability by dissolving the free base in a suitable solvent (e.g., isopropyl alcohol) and adding a solution of hydrogen chloride in the same solvent.[8]

This strategy allows for the introduction of a wide array of functionalities at the amine terminus, which is known to be a key determinant of biological activity.[1]

Table 1: Proposed Amine Building Blocks for Library Synthesis

| Amine | Rationale for Inclusion |

| Isopropylamine | Classic substituent for β-blocker activity. |

| tert-Butylamine | Another common substituent in β-blockers, often conferring β1-selectivity. |

| Cyclopropylamine | Introduction of a strained ring system to probe conformational constraints. |

| Aniline | Introduction of an aromatic substituent. |

| Piperidine | Introduction of a cyclic secondary amine. |

| Morpholine | Introduction of a cyclic secondary amine with an ether linkage for altered polarity. |

| N-Methylpiperazine | Introduction of a basic nitrogen for potential alteration of pharmacokinetic properties. |

Diversification Strategy 2: Modification of the Aromatic Ring

Further diversity can be introduced by modifying the 4-methoxyphenyl ring. This can be achieved either by starting with a different substituted phenol in the initial Williamson ether synthesis or by performing electrophilic aromatic substitution on the this compound core or its derivatives, although the latter may present challenges with regioselectivity.

Biological Evaluation: A Hierarchical Screening Cascade

A tiered approach to biological screening will efficiently identify promising compounds and elucidate their mechanism of action.

Tier 1: Primary Screening for Biological Activity

The initial screen will assess the synthesized derivatives for three key activities: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.

It is crucial to first determine the inherent toxicity of the novel compounds to mammalian cells. The MTT assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed HeLa cells (or another suitable cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

-

Treat the cells with varying concentrations of the synthesized derivatives for 24-72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well.[11]

-

Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.

-

Remove the MTT solution and dissolve the formazan crystals in 100-150 µL of a solubilization solvent (e.g., DMSO).[9]

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the untreated control cells.

The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Experimental Protocol: Broth Microdilution Assay

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).[12]

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that inhibits visible bacterial growth.[12]

The release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is a hallmark of inflammation. The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce TNF-α production, providing a robust in vitro model for screening anti-inflammatory compounds.[14][15]